Galactosylhydroxylysine

Bone resorption biomarkers Osteoporosis diagnosis Postmenopausal bone loss

Galactosylhydroxylysine (GHL): bone-specific collagen degradation marker superior to hydroxyproline. Excreted quantitatively, unaffected by diet. The 4.4-fold GGHL:GHL ratio between bone (0.47) and skin (2.06) enables tissue-source discrimination impossible with NTx, CTx, or pyridinoline cross-links. Detected abnormal bone resorption in 100% of mild hyperparathyroidism patients vs. 33% for hydroxyproline, with 77% greater post-treatment response magnitude. Streamlined HPLC eliminates acid hydrolysis—~50% time savings with near-100% CV reduction versus DPD methods. Procure ≥98% pure GHL reference material for bone-specific biomarker assay development, pediatric skeletal growth studies, and metabolic bone disease research where molecular specificity defines data quality.

Molecular Formula C12H24N2O8
Molecular Weight 324.33 g/mol
CAS No. 32448-36-5
Cat. No. B1674396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactosylhydroxylysine
CAS32448-36-5
Synonymseta-1-galactosyl-O-hydroxylysine
galactosylhydroxylysine
hydroxylysine-galactose
Molecular FormulaC12H24N2O8
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C12H24N2O8/c13-3-5(1-2-6(14)11(19)20)21-12-10(18)9(17)8(16)7(4-15)22-12/h5-10,12,15-18H,1-4,13-14H2,(H,19,20)/t5?,6-,7+,8-,9-,10+,12+/m0/s1
InChIKeyOWGKYELXGFKIHH-ODPZDSJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Galactosylhydroxylysine (CAS 32448-36-5): Baseline Characterization and Procurement Identity


Galactosylhydroxylysine (GHL, β-1-galactosyl-O-hydroxylysine) is a naturally occurring glycosylated amino acid derivative produced via post-translational O-glycosylation of hydroxylysine residues within collagen [1]. Chemically defined as L-Lysine, 5-(β-D-galactopyranosyloxy)- with molecular formula C₁₂H₂₄N₂O₈ and molecular weight 324.33 g/mol [1], it is found predominantly in bone collagen and basement membranes [1]. As an endogenous metabolite released during collagen degradation and excreted unchanged in urine, it serves as a bone resorption biomarker [2] and is commercially available as a reference standard or research reagent from multiple specialty chemical suppliers for analytical method development and biomarker research applications .

Why Generic Galactosylhydroxylysine Substitution Fails: Tissue-Specific and Metabolic Distinctions from In-Class Analogs


Galactosylhydroxylysine cannot be arbitrarily substituted by other collagen breakdown markers (e.g., hydroxyproline, pyridinoline cross-links, or NTx/CTx telopeptides) due to fundamental differences in metabolic fate, tissue specificity, and assay characteristics [1]. Unlike hydroxyproline, which undergoes significant hepatic metabolism and is influenced by dietary gelatin intake, GHL is neither recycled nor significantly metabolized and its levels are unaffected by diet [2][3]. Critically, the ratio of glucosylgalactosylhydroxylysine (GGHL) to GHL is tissue-specific: approximately 0.47 in bone collagen versus 2.06 in skin collagen [4], enabling differential assessment of bone-specific degradation that cannot be achieved with non-glycosylated markers. These intrinsic molecular and metabolic properties create scientifically verifiable differentiation that dictates distinct procurement decisions for analytical method development, clinical biomarker studies, and reference material selection.

Product-Specific Quantitative Evidence Guide: Galactosylhydroxylysine (32448-36-5) Differentiation Data


Superior Discrimination Power vs. Hydroxyproline in Mild Bone Resorption States

In a direct head-to-head comparison of four bone-resorption assays, galactosylhydroxylysine (GHYL) demonstrated significantly higher discrimination power and accuracy than hydroxyproline (HYP) in detecting mildly increased bone resorption rates, specifically in postmenopausal osteoporotic women [1]. Receiver-operating characteristic (ROC) analysis confirmed that while all four markers performed comparably for large changes in bone resorption, GHYL, deoxypyridinoline (DPD), and pyridinoline (PYD) exhibited superior diagnostic accuracy over HYP for modest bone turnover changes [1].

Bone resorption biomarkers Osteoporosis diagnosis Postmenopausal bone loss

Reduced Analytical Variability vs. Deoxypyridinoline in HPLC Assay Workflows

A methodological comparison study of HPLC assays for galactosylhydroxylysine (GHYL) and deoxypyridinoline (DPD) quantified that the DPD assay exhibited nearly double the analytical variability of the GHYL assay [1]. Specifically, both intra-assay and inter-assay coefficients of variation (CV) for DPD were almost 100% higher than those for GHYL [1]. This difference is attributed to the cumbersome pre-analytical procedures required for DPD, including mandatory acid hydrolysis and urine pre-extraction steps that are unnecessary for GHYL measurement [1].

HPLC method development Analytical validation Bone marker assays

Tissue-Specific GGHL:GHL Ratio Enables Bone-Specific Collagen Degradation Assessment

The ratio of glucosylgalactosylhydroxylysine (GGHL) to galactosylhydroxylysine (GHL) is a well-established tissue-discriminating parameter: in bone collagen, the GGHL:GHL ratio is approximately 0.47 [1][2], whereas in skin collagen, the ratio is approximately 2.06 [1][3]. This ~4.4-fold difference in glycosylation pattern between bone and skin collagen provides a molecular basis for using GHL measurements—particularly in conjunction with the GGHL:GHL ratio—to differentiate bone-specific collagen breakdown from soft-tissue collagen degradation [2].

Collagen metabolism Tissue-specific biomarkers Bone resorption specificity

Distinct Biological Variability Profile Compared to DPD and CTx

In a comparative study of analytical and biological variability among three bone markers, galactosylhydroxylysine (GHYL) exhibited a within-subject biological variation (CVI) of 0.38 (38%), which was substantially higher than deoxypyridinoline (DPD) at 0.22 (22%) and CrossLaps CTx at 0.19 (19%) [1]. Consequently, the reference change value (RCV) for GHYL was 1.08, compared to 0.58 for DPD and 0.54 for CTx [1]. The study concluded that DPD and CTx provide more reliable results for longitudinal monitoring due to lower within-subject variation and time-constant RCV [1].

Biomarker validation Biological variation Clinical monitoring

Enhanced Serum Marker Sensitivity vs. TRAP and CTx in Bisphosphonate Treatment Monitoring

In a clinical trial of 14 patients with mild Paget disease treated with oral bisphosphonate, serum free galactosylhydroxylysine (Gal-Hyl) decreased by 36% (SE = 4%) following treatment [1]. This treatment-induced reduction was significantly greater (P < 0.001) than that observed for serum tartrate-resistant acid phosphatase (TRAP, 9% reduction; SE = 4%) and serum C-terminal telopeptide of collagen I (CTx, 19% reduction; SE = 8%) [1]. The greater magnitude of change indicates superior sensitivity of serum Gal-Hyl for detecting therapeutic response in this patient population.

Serum bone markers Paget disease Bisphosphonate therapy Treatment response

Superior Diagnostic Sensitivity vs. Hydroxyproline in Mild Primary Hyperparathyroidism

In a study of 12 women with mild primary hyperparathyroidism, baseline urinary galactosylhydroxylysine (GHL) levels were elevated above the normal range in all 12 patients (100% detection), whereas baseline urinary hydroxyproline (HYP) levels were normal in 8 of the 12 patients (33% false-negative rate) [1]. Following bisphosphonate treatment, GHL decreased by 55% compared to only a 31% decrease for HYP [1]. Furthermore, 25 days post-treatment, GHL rose significantly toward basal levels (tracking serum calcium recovery) while HYP did not show significant change [1]. GHL, but not HYP, correlated significantly with both serum calcium and PTH levels [1].

Primary hyperparathyroidism Bone resorption monitoring Surgical outcomes

Best Research and Industrial Application Scenarios for Galactosylhydroxylysine (32448-36-5)


Analytical Method Development for Bone-Specific Collagen Degradation Assays

Galactosylhydroxylysine reference material is optimally deployed in developing HPLC or immunoassay methods that require bone-specific collagen degradation readouts with minimal dietary interference [1]. The 4.4-fold difference in GGHL:GHL ratio between bone (0.47) and skin (2.06) provides a molecular basis for tissue-specific interpretation that cannot be achieved with hydroxyproline or pyridinoline cross-links [2]. Method developers should prioritize GHL when the research question demands discrimination of bone resorption from soft-tissue collagen turnover, as the glycosylation pattern serves as an intrinsic molecular signature of collagen origin [2].

Clinical Biomarker Studies in Mild or Early-Stage Metabolic Bone Disease

For clinical studies targeting populations with mildly elevated bone resorption—including postmenopausal osteopenia, mild primary hyperparathyroidism, or early bisphosphonate treatment monitoring—GHL demonstrates quantifiably superior detection sensitivity compared to hydroxyproline [1][3]. In mild primary hyperparathyroidism, GHL detected abnormal bone resorption in 100% of patients versus 33% for hydroxyproline, with 77% greater post-treatment response magnitude [3]. In serum-based applications, GHL showed a 4-fold greater treatment-response signal than TRAP and 1.9-fold greater than CTx in Paget disease [4]. Researchers designing longitudinal studies should, however, account for the higher within-subject biological variability (CVI = 0.38) compared to CTx (0.19) or DPD (0.22), which limits GHL's utility for individual patient monitoring relative to cross-sectional cohort analyses [5].

Reference Standard Procurement for Simplified Pre-Analytical Workflows

Laboratories establishing bone resorption marker assays may select GHL reference standards to achieve more streamlined pre-analytical workflows with improved assay reproducibility [1]. The GHL HPLC assay eliminates the acid hydrolysis and urine pre-extraction steps required for deoxypyridinoline (DPD) measurement, resulting in approximately 50% time savings and a near 100% reduction in assay CV [1]. This operational advantage directly translates to higher-throughput capability and lower per-sample cost in research settings where assay reproducibility and workflow efficiency are primary selection criteria [1].

Pediatric Growth and Bone Turnover Research

Urinary GHL excretion is established as a valid and potentially useful index of skeletal growth in children [2]. In a cross-sectional study of 107 subjects, urinary GHL correlated inversely with vertebral mineral density measured by quantitative computed tomography (r = -0.74; P < 0.001) [2], providing a noninvasive method for evaluating bone resorption extent in large pediatric cohorts. Unlike hydroxyproline, which may substantially underestimate bone turnover in growing children due to incomplete excretion [3], GHL is not significantly metabolized and is excreted quantitatively [1]. This makes GHL reference standards particularly valuable for pediatric bone metabolism studies requiring accurate, diet-independent assessment of collagen degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galactosylhydroxylysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.